molecular formula C10H12N2O3 B13181992 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13181992
M. Wt: 208.21 g/mol
InChI Key: DMBGCCAJHHDMJK-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is a complex organic compound that features both pyridine and pyrrolidine rings The presence of hydroxyl groups on the pyrrolidine ring and an aldehyde group on the pyridine ring makes this compound highly reactive and versatile in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of hydroxyl groups. The pyridine ring is then constructed, and the aldehyde group is introduced through formylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction parameters and can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary alcohols, and various substituted pyridine derivatives .

Scientific Research Applications

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to its combination of functional groups and ring structures, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with diverse molecular targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(3,4-dihydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O3/c13-6-7-2-1-3-11-10(7)12-4-8(14)9(15)5-12/h1-3,6,8-9,14-15H,4-5H2

InChI Key

DMBGCCAJHHDMJK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=C(C=CC=N2)C=O)O)O

Origin of Product

United States

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